1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate is an organic compound with a complex structure that includes both ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate typically involves the esterification of butanedioic acid derivatives with ethoxy(methyl)phosphoryl reagents. One common method involves the reaction of dimethyl butanedioate with ethoxy(methyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 1,4-dimethyl 2-[hydroxy(methyl)phosphoryl]butanedioic acid.
Reduction: Formation of 1,4-dimethyl 2-[methylphosphine oxide]butanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical applications, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphate-dependent processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: Lacks the phosphonate group, making it less versatile in certain applications.
Ethyl 2-[ethoxy(methyl)phosphoryl]butanoate: Similar structure but with different ester groups, affecting its reactivity and applications.
1,4-Dibenzyl 2-[ethoxy(methyl)phosphoryl]butanedioate: Contains benzyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate is unique due to the presence of both ester and phosphonate groups, which provide a combination of reactivity and functionality not found in simpler compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-5-15-16(4,12)7(9(11)14-3)6-8(10)13-2/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQIMZALXDQEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.